ns3623

Übersicht

Beschreibung

NS3623 ist eine chemische Verbindung, die für ihre Rolle als Aktivator von humanen Ether-a-go-go-verwandten Gen (hERG1/KV11.1) Kaliumkanälen bekannt ist. Es ist auch bekannt, dass es die IKr- und Ito-Ströme aktiviert und antiarrhythmische Wirkungen zeigt. Die Verbindung hat eine duale Wirkungsweise und wirkt sowohl als Aktivator als auch als Inhibitor von hERG1-Kanälen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von NS3623 beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome im Molekül durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation oxidierte Derivate liefern, während die Reduktion reduzierte Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Aktivierung und Hemmung von Kaliumkanälen verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Ionenkanäle und das Membranpotential.

Industrie: Wird bei der Entwicklung neuer Arzneimittel verwendet, die auf Ionenkanäle abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es hERG1 (KV11.1) und KV4.3 Kaliumkanäle aktiviert. Es verstärkt die IKr- und Ito-Ströme, die für die kardiale Repolarisation entscheidend sind. Die Verbindung wirkt auch als partieller Blocker von hERG1-Kanälen, was zu ihrer dualen Wirkungsweise beiträgt. Dieser Mechanismus ist bedeutsam für seine antiarrhythmischen Eigenschaften und seine Fähigkeit, die zelluläre Ionenleitfähigkeit zu modulieren .

Analyse Chemischer Reaktionen

Types of Reactions

NS3623 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Wissenschaftliche Forschungsanwendungen

NS3623 is a chloride conductance inhibitor that has been researched for various applications, particularly in the context of sickle cell disease and other biological activities. It is known to be a more effective blocker of human erythrocyte chloride conductance compared to other compounds .

Scientific Research Applications

Sickle Cell Disease:

- Erythrocyte Dehydration: this compound has been investigated as a potential therapeutic approach for sickle cell disease by ameliorating erythrocyte dehydration in transgenic SAD mice . The dehydration of sickle red blood cells (RBCs) depends on the parallel movement of chloride ions, and this compound blocks this chloride conductance .

- In Vitro Effects: this compound reversibly blocked human RBC chloride conductance with an IC50 value of 210 nmol/L and a maximal block of 95% in vitro . It also blocked the chloride conductance of mice RBCs in vitro with the same potency as human RBCs .

- In Vivo Effects: Oral administration of this compound to normal mice inhibited RBC chloride conductance (gCl) with an ED50 = 25 mg/kg . Repeated administration of 100 mg/kg twice a day for 10 days caused no adverse effects, making it a viable regimen for SAD mice .

- Treatment of SAD Mice: SAD mice treated with this compound for 3 weeks showed increased hematocrit and decreased mean corpuscular hemoglobin concentration, along with an increase in intracellular cation content . There was also a shift from sickled erythrocytes to well-hydrated discoid erythrocytes .

- Reversibility of Therapy: Withdrawal of this compound treatment for 1 month resulted in a reversion of the hematologic picture, demonstrating the reversibility of the therapy .

Other Biological Activities:

- hERG1/IKr/Ito Activator: this compound is an activator of human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . It activates the IKr and Ito currents and has antiarrhythmic properties .

- Increased Phase 1 Magnitude: Application of this compound to coronary-perfused left ventricular wedges resulted in increased phase 1 magnitude, epicardial AP notch and J wave .

Additional Information:

Wirkmechanismus

NS3623 exerts its effects by activating hERG1 (KV11.1) and KV4.3 potassium channels. It enhances the IKr and Ito currents, which are crucial for cardiac repolarization. The compound also acts as a partial blocker of hERG1 channels, contributing to its dual mode of action. This mechanism is significant in its antiarrhythmic properties and its ability to modulate cellular ion conductance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NS1652: Eine weitere Verbindung derselben Klasse, die für ihre Hemmung der Chloridleitfähigkeit bekannt ist.

PD-307243: Eine Verbindung mit ähnlichen Kaliumkanalaktivierungseigenschaften.

RPR26024: Ein weiterer Kaliumkanalaktivator mit vergleichbaren Wirkungen.

Einzigartigkeit

NS3623 ist einzigartig durch seine duale Wirkungsweise, die sowohl als Aktivator als auch als Inhibitor von hERG1-Kanälen wirkt. Diese duale Funktionalität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

NS3623 is a compound recognized for its significant biological activities, particularly as a chloride conductance inhibitor and a voltage-gated potassium channel activator. This article delves into its mechanisms, effects, and implications in various biological contexts, supported by data tables and research findings.

This compound primarily acts on chloride channels and voltage-gated potassium channels. It has been shown to inhibit chloride conductance effectively at lower concentrations while exhibiting unique behavior at higher concentrations:

- Chloride Conductance Inhibition : this compound demonstrates a high affinity for chloride channels in human erythrocytes, achieving up to 99% inhibition at concentrations around 10 μM. This inhibition is crucial for potential therapeutic applications targeting conditions like malaria .

- Cation Conductance Enhancement : Interestingly, at concentrations exceeding 10 μM, this compound enhances cation conductance, suggesting a complex interaction with cellular ion channels that may allow sodium ions (Na+) to enter cells under hyperpolarized conditions .

Table 1: Concentration-Dependent Effects of this compound on Membrane Potential

| Concentration (μM) | Membrane Potential (mV) | Observations |

|---|---|---|

| 0 | -59.9 ± 1.6 | Baseline without inhibitor |

| 10 | -85.3 ± 0.8 | Significant hyperpolarization |

| 100 | -60.6 ± 1.5 | Reduced hyperpolarization |

The above table summarizes the effects of various concentrations of this compound on the membrane potential of erythrocytes post-treatment with A23187, a calcium ionophore .

Case Study: Antiarrhythmic Properties

This compound has been evaluated for its antiarrhythmic properties, particularly in the context of cardiac action potentials:

- Action Potential Duration (APD) : In studies involving cardiac tissues, this compound significantly shortened the action potential duration at 90% repolarization (APD(90)) in a dose-dependent manner compared to controls . This effect suggests potential applications in managing arrhythmias.

- Comparison with Other Agents : When compared to traditional antiarrhythmic drugs, this compound showed promise as an alternative treatment option due to its unique mechanism of enhancing cation currents while inhibiting chloride currents .

4. Broader Biological Activities

In addition to its primary actions on ion channels, this compound has implications in various biological systems:

- Potential in Malaria Treatment : The ability to modulate ion conductance can be beneficial in developing treatments for malaria by targeting erythrocyte ion channels .

- Role in Cardiac Health : With its antiarrhythmic properties, this compound could serve as a therapeutic agent for patients with arrhythmias resistant to conventional treatments .

5. Conclusion

The compound this compound exhibits diverse biological activities through its dual role as a chloride conductance inhibitor and a potassium channel activator. Its concentration-dependent effects highlight its potential utility in therapeutic applications ranging from treating malaria to managing cardiac arrhythmias. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

Eigenschaften

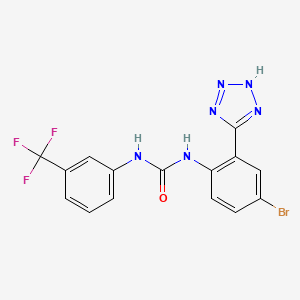

IUPAC Name |

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPULDIATMTIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343630-41-1 | |

| Record name | NS-3623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-3623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.